An In-Depth Technical Guide to 5-(Aminomethyl)adamantan-2-ol Hydrochloride: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 5-(Aminomethyl)adamantan-2-ol Hydrochloride: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane derivatives have carved a significant niche in medicinal chemistry, owing to their unique rigid, lipophilic cage structure that often imparts favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.[1][2] This class of compounds has yielded successful drugs for treating neurodegenerative diseases, with a primary mechanism of action often involving the modulation of the N-methyl-D-aspartate (NMDA) receptor.[3][4] 5-(Aminomethyl)adamantan-2-ol hydrochloride is an intriguing member of this family, structurally related to established neurological drugs. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and potential pharmacological significance, designed to be a valuable resource for researchers engaged in its study and application. While publicly available data on this specific molecule is limited, this guide synthesizes available information and draws logical comparisons with closely related adamantane analogues to provide a thorough understanding.[2]
Chemical Structure and Properties
Molecular Structure:
5-(Aminomethyl)adamantan-2-ol hydrochloride possesses the tricyclic adamantane core, functionalized with an aminomethyl group at the 5-position and a hydroxyl group at the 2-position. The hydrochloride salt form enhances its solubility in aqueous media.
Stereochemistry:
The adamantane cage itself is achiral. However, the presence of substituents at the 2 and 5 positions introduces stereochemical considerations. The relative orientation of the aminomethyl and hydroxyl groups can lead to different isomers, which may exhibit distinct biological activities. The stereochemistry of adamantane derivatives is often crucial for their biological function.[4]
Physicochemical Properties:
While experimentally determined data for 5-(Aminomethyl)adamantan-2-ol hydrochloride is not widely published, we can infer certain properties based on its structure and data from commercial suppliers. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 5-(Aminomethyl)adamantan-2-ol Hydrochloride
| Property | Value (Predicted or from related compounds) | Source(s) |
| Molecular Formula | C₁₁H₂₀ClNO | [5] |
| Molecular Weight | 217.73 g/mol | [5] |
| Appearance | White to off-white solid | Inferred |
| Melting Point | Not available | - |
| Solubility | Soluble in water and methanol | Inferred |
| pKa | Not available | - |
Synthesis of 5-(Aminomethyl)adamantan-2-ol Hydrochloride
The synthesis of 5-(Aminomethyl)adamantan-2-ol hydrochloride typically commences from the readily available starting material, adamantan-2-one. Two primary synthetic routes have been described in the literature for analogous compounds, which are detailed below.
Synthetic Pathway Overview
Caption: General synthetic pathways for 5-(Aminomethyl)adamantan-2-ol hydrochloride.
Experimental Protocols
Route 1: Synthesis via Reductive Amination
This pathway involves the initial hydroxylation of adamantan-2-one to form 5-hydroxy-2-adamantanone, followed by a direct one-pot reductive amination.
Step 1: Hydroxylation of Adamantan-2-one
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Rationale: The tertiary carbon atoms of the adamantane cage are susceptible to oxidation. Careful control of reaction conditions is necessary to achieve mono-hydroxylation and avoid over-oxidation.
-
Procedure:
-
Dissolve adamantan-2-one in a suitable solvent such as concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C.
-
Slowly add an oxidizing agent, for example, potassium permanganate, while maintaining the low temperature.
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After the reaction is complete, quench the reaction mixture with an appropriate reagent.
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Extract the product, 5-hydroxy-2-adamantanone, with an organic solvent.
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Purify the product by crystallization or column chromatography.[6]
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Step 2: Reductive Amination of 5-Hydroxy-2-adamantanone
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Rationale: This step directly converts the ketone to a primary amine in the presence of a reducing agent. Sodium cyanoborohydride is a common choice as it is selective for the imine intermediate over the ketone.
-
Procedure:
-
Dissolve 5-hydroxy-2-adamantanone in an anhydrous alcohol, such as methanol.
-
Add a source of ammonia, typically a solution of ammonia in methanol, and a catalytic amount of a weak acid like acetic acid to facilitate imine formation.
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Stir the mixture at room temperature to allow for the formation of the imine intermediate.
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Cool the reaction mixture and add a reducing agent, such as sodium cyanoborohydride, portion-wise.
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Allow the reaction to proceed until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
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Work up the reaction by quenching with water, removing the solvent, and extracting the product.
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The crude 5-(Aminomethyl)adamantan-2-ol can be purified by crystallization or column chromatography.[6]
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Step 3: Hydrochloride Salt Formation
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Rationale: Conversion to the hydrochloride salt is often performed to improve the compound's stability and solubility for pharmaceutical applications.
-
Procedure:
-
Dissolve the purified 5-(Aminomethyl)adamantan-2-ol in a suitable organic solvent.
-
Add a solution of hydrochloric acid (e.g., HCl in isopropanol or diethyl ether) to precipitate the hydrochloride salt.
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Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.
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Route 2: Synthesis via Oximation and Reduction
This alternative route involves the conversion of the intermediate ketone to an oxime, which is then reduced to the primary amine.
Step 1: Oximation of 5-Hydroxy-2-adamantanone
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Rationale: The reaction of a ketone with hydroxylamine hydrochloride forms a stable oxime intermediate.
-
Procedure:
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Dissolve 5-hydroxy-2-adamantanone in an alcohol, such as ethanol.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.
-
Reflux the mixture until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture and isolate the 5-hydroxy-2-adamantanone oxime by filtration or extraction.
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The crude oxime can be purified by recrystallization.
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Step 2: Reduction of 5-Hydroxy-2-adamantanone Oxime
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Rationale: The oxime can be reduced to the corresponding primary amine using various reducing agents. Catalytic hydrogenation is a common and effective method.
-
Procedure:
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Dissolve the 5-hydroxy-2-adamantanone oxime in a suitable solvent like ethanol or methanol.
-
Add a hydrogenation catalyst, such as Raney nickel or palladium on carbon.
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Carry out the hydrogenation in a high-pressure reactor under a hydrogen atmosphere.
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Monitor the reaction for hydrogen uptake to determine completion.
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After the reaction, filter off the catalyst and concentrate the filtrate to obtain the crude 5-(Aminomethyl)adamantan-2-ol.
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Purify the product as described in Route 1.
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Step 3: Hydrochloride Salt Formation
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This step is identical to Step 3 in Route 1.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous overlapping signals from the adamantane cage protons, which typically appear in the range of 1.5-2.5 ppm. The proton attached to the hydroxyl-bearing carbon would likely appear as a distinct signal at a higher chemical shift. The methylene protons of the aminomethyl group would also give a characteristic signal.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the adamantane cage, the carbon bearing the hydroxyl group, and the carbon of the aminomethyl group.
Infrared (IR) Spectroscopy:
The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:
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A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
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N-H stretching bands for the primary amine in the region of 3300-3500 cm⁻¹.
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C-H stretching bands of the adamantane cage just below 3000 cm⁻¹.
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C-O stretching band in the region of 1000-1200 cm⁻¹.
Mass Spectrometry (MS):
Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the aminomethyl and hydroxyl groups, as well as fragmentation of the adamantane cage.
Analytical Quantification:
Due to the polar nature of 5-(Aminomethyl)adamantan-2-ol hydrochloride, analytical quantification often requires derivatization to improve its chromatographic properties.[1]
High-Performance Liquid Chromatography (HPLC):
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Principle: The primary amino group can be derivatized with a fluorescent tag, such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), allowing for sensitive detection by a fluorescence detector.
-
Workflow:
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Derivatize the sample with FMOC-Cl.
-
Separate the derivatized analyte by reverse-phase HPLC.
-
Detect and quantify using a fluorescence detector.
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Gas Chromatography-Mass Spectrometry (GC-MS):
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Principle: To increase volatility for GC analysis, both the amino and hydroxyl groups can be derivatized, for example, by silylation.
-
Workflow:
-
Derivatize the sample with a silylating agent (e.g., BSTFA).
-
Separate the derivatized analyte by GC.
-
Detect and quantify using a mass spectrometer.[1]
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Pharmacology and Mechanism of Action
The pharmacological profile of 5-(Aminomethyl)adamantan-2-ol hydrochloride is not extensively documented in publicly available literature. However, based on its structural similarity to memantine, an established NMDA receptor antagonist used in the treatment of Alzheimer's disease, a similar mechanism of action is anticipated.[3]
NMDA Receptor Antagonism:
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Hypothesized Mechanism: It is proposed that 5-(Aminomethyl)adamantan-2-ol hydrochloride acts as a non-competitive antagonist at the NMDA receptor. The adamantane cage likely interacts with the hydrophobic regions within the ion channel pore, while the protonated amino group may interact with the magnesium binding site. This blockage of the ion channel would prevent excessive calcium influx, which is a key factor in excitotoxic neuronal damage observed in neurodegenerative conditions.[3][4]
Caption: Hypothesized mechanism of NMDA receptor antagonism.
Potential Therapeutic Applications:
Given its presumed mechanism of action, 5-(Aminomethyl)adamantan-2-ol hydrochloride holds potential for the treatment of various neurological and psychiatric disorders where glutamatergic dysfunction is implicated, including:
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Alzheimer's disease
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Parkinson's disease
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Other neurodegenerative disorders
Further preclinical and clinical studies are necessary to validate these potential therapeutic applications and to fully characterize the efficacy and safety profile of this compound.[1]
Conclusion
5-(Aminomethyl)adamantan-2-ol hydrochloride is a promising adamantane derivative with a chemical structure that suggests potential as a therapeutic agent for neurological disorders. This guide has provided a detailed overview of its chemical structure, inferred physicochemical properties, and plausible synthetic routes. While comprehensive experimental data for this specific molecule remains limited in the public domain, the information presented herein, based on established knowledge of related adamantane compounds, offers a solid foundation for researchers and drug development professionals. Further investigation into its synthesis, characterization, and pharmacological activity is warranted to fully elucidate its therapeutic potential.
References
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ResearchGate. (n.d.). Synthesis of 3–amineadamantane–1–ol derivatives. Retrieved from [Link]
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Journal of Chemical Technology and Metallurgy. (2024). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF SOME AMINOADAMANTANE DERIVATIVES. Retrieved from [Link]
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NIST. (n.d.). Adamantan-2-ol. NIST Chemistry WebBook. Retrieved from [Link]
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- BenchChem. (2025). In-vivo Validation of 5-Aminoadamantan-2-ol Hydrochloride: A Comparative Guide for Therapeutic Potential. BenchChem Technical Document.
- Baran, J., & Ratajczak, H. (1991). Polarized FT—IR spectra of adamantanol derivatives: Part III. Adamantan-1-ol and its deuterated analogue. Journal of Molecular Structure, 245, 135-147.
- Wang, Y., et al. (2012). 2-[(Adamantan-1-yl)aminomethyl]-4-chlorophenol hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2958.
- El-Subbagh, H. I., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16376–16380.
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LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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